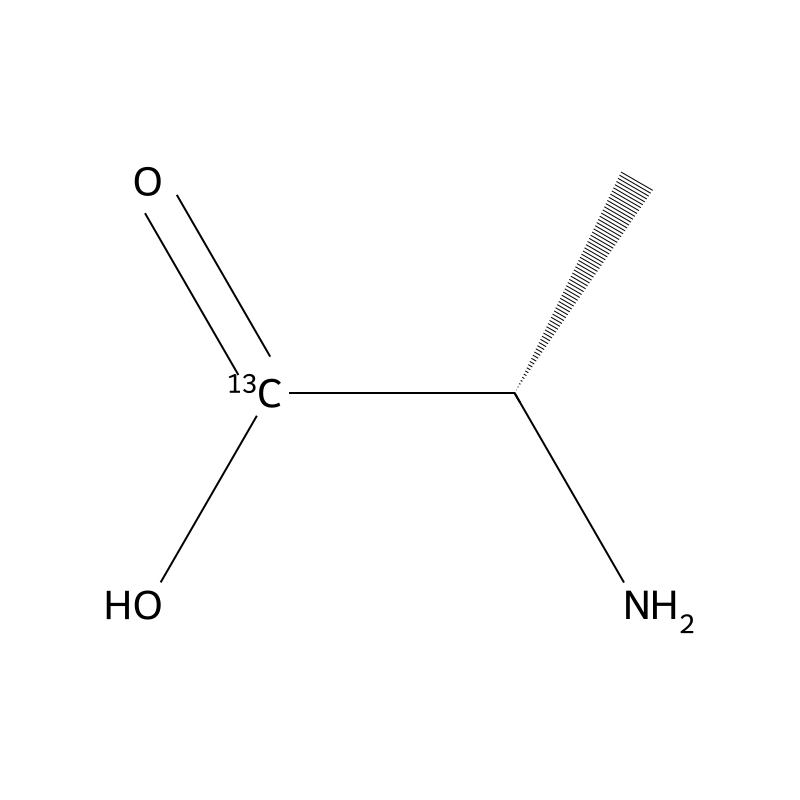L-Alanine-1-13C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Metabolic Tracing and Flux Analysis
One key application of L-Alanine-1-13C lies in metabolic tracing and flux analysis. In these studies, researchers aim to understand the pathways and rates of specific molecules within an organism or biological system. L-Alanine-1-13C can be introduced into the system, and its incorporation into various metabolites can be tracked using techniques like Mass Spectrometry . By analyzing the distribution of the 13C isotope, researchers can determine the specific pathways involved in L-alanine metabolism and measure the rate of these processes. This information is crucial for understanding various biological phenomena, such as cell growth, differentiation, and the response to different stimuli .
Protein NMR Spectroscopy
L-Alanine-1-13C also finds application in protein Nuclear Magnetic Resonance (NMR) spectroscopy. This technique provides detailed information about the structure and dynamics of proteins. The presence of the 13C isotope in L-alanine-1-3C can enhance the sensitivity of NMR signals, allowing researchers to better understand the protein's folding pattern, interactions with other molecules, and conformational changes .
L-Alanine-1-13C is a stable isotope-labeled form of the non-essential amino acid L-alanine, where the carbon atom at position 1 is replaced with the carbon-13 isotope. This compound has the molecular formula C3H7NO2 and is recognized for its role in various biological processes. L-Alanine itself is a key amino acid involved in protein synthesis, glucose metabolism, and nitrogen transport in organisms.
- Transamination: L-Alanine can be converted to pyruvate through transamination reactions, where it donates an amino group to α-ketoglutarate, forming glutamate.
- Decarboxylation: Under certain conditions, L-Alanine can lose its carboxyl group to form ethylamine.
- Racemization: L-Alanine can exist in both D and L forms, with racemization occurring under specific conditions.
The presence of the carbon-13 isotope allows for precise tracking of metabolic pathways using nuclear magnetic resonance spectroscopy.
L-Alanine plays several critical roles in biological systems:
- Protein Synthesis: As a building block of proteins, it is essential for the formation of polypeptides.
- Metabolism: L-Alanine is involved in gluconeogenesis, contributing to glucose production during fasting or intense exercise.
- Immune Function: It aids in the production of antibodies and supports immune responses.
L-Alanine-1-13C is particularly useful in metabolic studies due to its isotopic labeling, enabling researchers to trace metabolic pathways and understand amino acid metabolism more effectively.
L-Alanine-1-13C can be synthesized through several methods:
- Chemical Synthesis:
- Biotechnological Approaches:
- Microbial fermentation processes can also produce L-Alanine-1-13C by using genetically modified organisms that utilize carbon-13 substrates.
- Isotope Exchange:
- Isotopic exchange methods can replace natural carbon with carbon-13 in existing L-alanine molecules.
L-Alanine-1-13C has various applications across fields:
- Metabolic Research: It is widely used in tracer studies to investigate metabolic pathways and dynamics within living organisms.
- Nutritional Studies: Researchers use it to study amino acid metabolism and its effects on health and disease.
- Pharmaceutical Development: The compound aids in understanding drug interactions involving amino acids.
Interaction studies involving L-Alanine-1-13C focus on its role in metabolic pathways and how it interacts with other biomolecules. These studies often utilize techniques like:
- Nuclear Magnetic Resonance Spectroscopy: This technique allows researchers to observe how L-Alanine interacts within complex biological systems.
- Mass Spectrometry: Used for analyzing metabolic products derived from L-Alanine metabolism.
Such studies have revealed insights into how variations in amino acid availability can influence metabolic health.
Several compounds are structurally or functionally similar to L-Alanine-1-13C. Here’s a comparison highlighting their uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| D-Alanine | C3H7NO2 | Enantiomer of L-Alanine; involved in bacterial cell wall synthesis. |
| Glycine | C2H5NO2 | Simplest amino acid; plays a role in neurotransmission. |
| L-Valine | C5H11NO2 | Branched-chain amino acid; important for muscle metabolism. |
| L-Leucine | C6H13NO2 | Essential branched-chain amino acid; involved in protein synthesis. |
| L-Isoleucine | C6H13NO2 | Another branched-chain amino acid; crucial for energy regulation. |
L-Alanine-1-13C stands out due to its stable isotope labeling, which allows for detailed metabolic tracing that other compounds cannot provide as effectively.








